molecular formula C12H14O B7937624 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B7937624
M. Wt: 174.24 g/mol
InChI Key: RNCISIXQBJWYTK-UHFFFAOYSA-N
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Description

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 7th position and a methylene group at the 1st position

Preparation Methods

The synthesis of 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-tetralone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Chemical Reactions Analysis

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene group to form 1-methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces saturated hydrocarbons.

Scientific Research Applications

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: This compound may be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

    Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene exerts its effects is not fully understood. its chemical structure suggests that it may interact with various molecular targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the methylene group may undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be compared to other similar compounds, such as:

    1-Methylene-1,2,3,4-tetrahydronaphthalene:

    7-Methoxy-1-tetralone: Contains a carbonyl group instead of a methylene group, leading to different chemical properties and uses.

    1-Methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene: The methylene group is replaced by a methyl group, affecting its reactivity and potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-4-3-5-10-6-7-11(13-2)8-12(9)10/h6-8H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCISIXQBJWYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 7-methoxy-1-tetralone H4.1 (26.9 g, 153 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) and triphenylmethylphosphonium bromide (65.4 g, 183 mmol) in THF (550 mL) was added potassium tert-butoxide (1.0 M solution in THF)(183 mL, 183 mmol) via addition funnel over 1 hour. The resulting mixture was stirred at room temperature for 60 minutes after addition. The reaction was then concentrated and resuspended in hexanes (250 mL). The mixture was passed through a silica gel plug (25 g silica) and rinsed with 250 mL of hexanes. Removal of solvent gave H4.2 (24.5 g, 92% yield). MS ESI (pos.) M/E: 175 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
65.4 g
Type
reactant
Reaction Step Two
Quantity
183 mL
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6M, 6.2 mL, 9.92 mmol) was added dropwise to a THF (20 mL) solution containing methyltriphenylphosphonium bromide (3.65 g, 10.22 mmol) cooled in an ice bath. The solution was stirred at room temperature for 3 hours. A THF (5 mL) solution of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 g, 5.68 mmol) was added dropwise. The solution was then stirred at 60° C. overnight. The solution was partitioned between ethyl ether and water. The organic phase was washed with water (3×) and brine and dried over MgSO4. The filtered solution was concentrated and the residue purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. 1H NMR (500 MHz, CDCl3): δ 7.25 (d, J=2.6 Hz, 1H); 7.10 (d, J=8.3 Hz, 1H); 6.86 (dd, J=2.6, 8.4 Hz, 1H); 5.55 (s, 1H); 5.05 (s, 1H); 3.88 (s, 3H); 2.86 (t, J=6.3 Hz, 2H); 2.61 (t, J=6.2 Hz, 2H); 1.96-1.92 (m, 2H). LCMS1 3.79 min. (M+1)=175
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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